molecular formula C20H16Cl3N3O B3858068 1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride

1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride

Cat. No. B3858068
M. Wt: 420.7 g/mol
InChI Key: ZLRCTXDGJROAJQ-UHFFFAOYSA-N
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Description

1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDCP, and it is a pyridinium salt that has been synthesized using a specific method. In

Scientific Research Applications

BDCP has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, BDCP has been shown to have anti-tumor properties and has been studied as a potential treatment for cancer. In agriculture, BDCP has been studied as a potential pesticide due to its ability to inhibit the growth of certain pests. In environmental science, BDCP has been studied for its potential use in water treatment due to its ability to remove heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of BDCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, BDCP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to DNA damage and cell death. In pests, BDCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to paralysis and death of the pest.
Biochemical and Physiological Effects:
BDCP has been shown to have a variety of biochemical and physiological effects. In cancer cells, BDCP has been shown to induce apoptosis, or programmed cell death. This effect is believed to be due to the inhibition of topoisomerase II and the resulting DNA damage. In pests, BDCP has been shown to cause paralysis and death, as mentioned earlier. In addition, BDCP has been shown to have antioxidant properties and may have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

BDCP has several advantages for lab experiments, including its ability to inhibit specific enzymes and proteins, its potential applications in various fields, and its well-established synthesis method. However, there are also limitations to using BDCP in lab experiments. For example, its mechanism of action is not fully understood, and it may have unintended effects on non-target organisms.

Future Directions

There are several future directions for research on BDCP. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments for cancer and pests. Another area of research could focus on developing new applications for BDCP, such as in the field of nanotechnology. Additionally, research could be conducted on the environmental impact of BDCP and its potential use as a water treatment agent.

properties

IUPAC Name

1-benzyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O.ClH/c21-18-7-6-17(19(22)12-18)13-23-24-20(26)16-8-10-25(11-9-16)14-15-4-2-1-3-5-15;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRCTXDGJROAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride
Reactant of Route 2
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1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride
Reactant of Route 3
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1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride
Reactant of Route 5
1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride

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